molecular formula C27H41N7O8 B14211198 L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- CAS No. 574749-71-6

L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl-

Katalognummer: B14211198
CAS-Nummer: 574749-71-6
Molekulargewicht: 591.7 g/mol
InChI-Schlüssel: JEQDNUOLUIRNKP-LPBINRMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- is a complex peptide compound composed of several amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this compound gives it specific properties that can be harnessed for different scientific and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is then purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: This reaction can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as in cancer treatment or metabolic disorders.

    Industry: Used in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with amino acid transporters or signaling proteins, influencing cellular processes such as metabolism, growth, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-
  • L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-valyl-

Uniqueness

L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Compared to similar compounds, it may have different binding affinities, stability, and biological activities, making it suitable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

574749-71-6

Molekularformel

C27H41N7O8

Molekulargewicht

591.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H41N7O8/c1-14(2)10-20(27(41)42)34-24(38)16(4)32-23(37)15(3)31-22(36)13-30-26(40)19(11-17-8-6-5-7-9-17)33-25(39)18(28)12-21(29)35/h5-9,14-16,18-20H,10-13,28H2,1-4H3,(H2,29,35)(H,30,40)(H,31,36)(H,32,37)(H,33,39)(H,34,38)(H,41,42)/t15-,16-,18-,19-,20-/m0/s1

InChI-Schlüssel

JEQDNUOLUIRNKP-LPBINRMYSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.